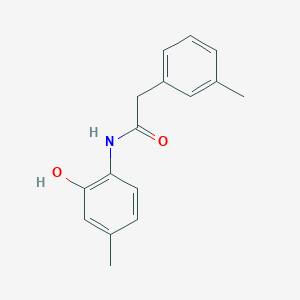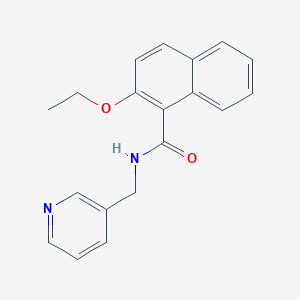
2-ethoxy-N-(3-pyridinylmethyl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-(3-pyridinylmethyl)-1-naphthamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EPM-1, and it is a small molecule inhibitor of the protein-protein interaction between MDM2 and p53. MDM2 is a negative regulator of the tumor suppressor protein p53, and its overexpression can lead to the development of cancer. EPM-1 has been shown to inhibit this interaction, leading to the activation of p53 and the suppression of tumor growth.
Mecanismo De Acción
EPM-1 binds to the hydrophobic pocket of MDM2, which is responsible for its interaction with p53. This binding prevents the interaction between MDM2 and p53, leading to the activation of p53. Activated p53 induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth.
Biochemical and Physiological Effects:
EPM-1 has been shown to induce the activation of p53 and the downstream signaling pathways that lead to cell cycle arrest and apoptosis. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. However, the effects of EPM-1 on normal cells and tissues are yet to be fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPM-1 has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential applications in cancer treatment, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. EPM-1 is a relatively new compound, and its effects on normal cells and tissues are yet to be fully understood. Additionally, the optimal dosage and administration of EPM-1 for different cancer types are yet to be determined.
Direcciones Futuras
There are several future directions for the research on EPM-1. One potential direction is to study the effects of EPM-1 on normal cells and tissues to determine its safety and potential side effects. Another direction is to investigate the optimal dosage and administration of EPM-1 for different cancer types. Additionally, the combination of EPM-1 with other cancer treatments such as chemotherapy and radiation therapy could be explored to determine its potential as a synergistic therapy. Finally, the development of novel EPM-1 analogs with improved potency and selectivity could be pursued to enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of EPM-1 involves the reaction of 2-ethoxy-1-naphthoic acid with 3-pyridinemethanamine in the presence of coupling reagents such as EDC and HOBt. The resulting product is then purified through column chromatography to obtain pure EPM-1.
Aplicaciones Científicas De Investigación
EPM-1 has been extensively studied for its potential applications in cancer treatment. The inhibition of MDM2-p53 interaction by EPM-1 leads to the activation of p53, which induces cell cycle arrest and apoptosis in cancer cells. Preclinical studies have shown that EPM-1 can inhibit tumor growth in various cancer types, including breast, lung, and colon cancer.
Propiedades
Fórmula molecular |
C19H18N2O2 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
2-ethoxy-N-(pyridin-3-ylmethyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H18N2O2/c1-2-23-17-10-9-15-7-3-4-8-16(15)18(17)19(22)21-13-14-6-5-11-20-12-14/h3-12H,2,13H2,1H3,(H,21,22) |
Clave InChI |
TWHKAUAKLPHZPY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=CN=CC=C3 |
SMILES canónico |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



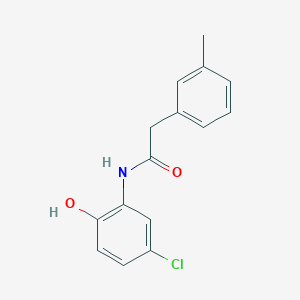
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(m-tolyl)acetamide](/img/structure/B308694.png)



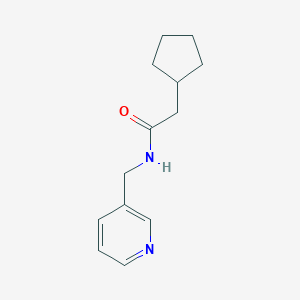
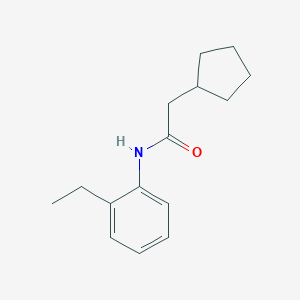
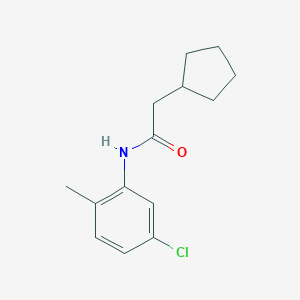
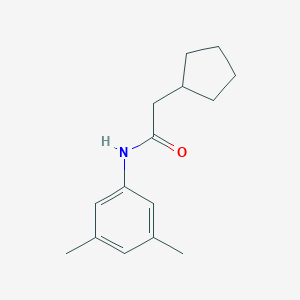
![4-chloro-3-[(cyclopentylacetyl)amino]-N-isopentylbenzamide](/img/structure/B308706.png)
![3-[(cyclopentylacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B308707.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide](/img/structure/B308709.png)

